
(3-(5-Nitrofuran-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(5-Nitrofuran-2-yl)phenyl)methanol is an organic compound that features a nitrofuran moiety attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Nitrofuran-2-yl)phenyl)methanol typically involves the following steps:
Nitration of Furan: The initial step involves the nitration of furan to produce 5-nitrofuran.
Friedel-Crafts Alkylation: The 5-nitrofuran undergoes Friedel-Crafts alkylation with benzene to form (5-nitrofuran-2-yl)benzene.
Reduction: The nitro group is then reduced to an amine group.
Formylation: The amine group is formylated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products:
Oxidation: Formation of (3-(5-nitrofuran-2-yl)phenyl)aldehyde or (3-(5-nitrofuran-2-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-aminofuran-2-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3-(5-Nitrofuran-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antibacterial or antifungal activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3-(5-Nitrofuran-2-yl)phenyl)methanol is primarily attributed to the nitrofuran moiety. This group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The compound may also interact with specific enzymes or proteins, disrupting their normal function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
(3-(5-Nitrofuran-2-yl)phenyl)amine: Similar structure but with an amine group instead of a methanol group.
(3-(5-Nitrofuran-2-yl)phenyl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(3-(5-Nitrofuran-2-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness: (3-(5-Nitrofuran-2-yl)phenyl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
[3-(5-nitrofuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2 |
Clave InChI |
KZQYPSASJWRENB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=C(O2)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



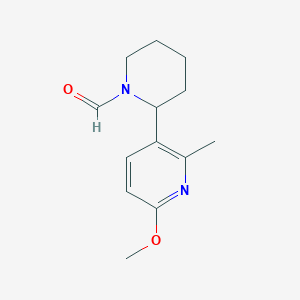

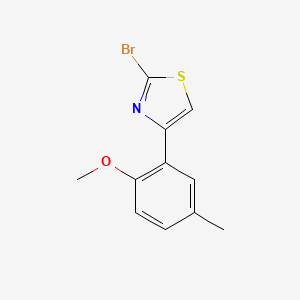
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)

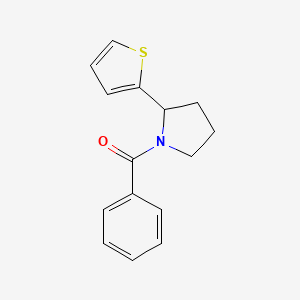

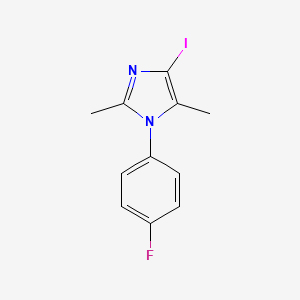

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
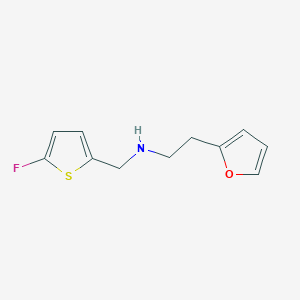

![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
